Methyl (2-(((3,5-bis(trifluoromethyl)phenyl)amino)sulfonyl)-4,5-dimethoxyphenyl)acetate
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Overview
Description
The compound contains several functional groups including an acetate group, a sulfonyl group, a phenyl group, and a trifluoromethyl group. The presence of these groups suggests that the compound could have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The trifluoromethyl groups would likely add a significant amount of electron-withdrawing character to the molecule .Chemical Reactions Analysis
The compound could potentially participate in a variety of chemical reactions, depending on the specific conditions. For example, the sulfonyl group could potentially be used as a leaving group in a substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl groups, which are highly electronegative and could influence the compound’s polarity, boiling point, and other properties .Scientific Research Applications
Synthesis and Material Science
In the realm of materials science and synthesis, the compound may be related to efforts in creating new polymers and materials with unique properties. For instance, the development of novel fluorinated poly(ether sulfone imide)s with high thermal stability and low dielectric constants showcases the exploration of materials for specific industrial applications, such as electronics and aerospace, where such properties are crucial (Wang et al., 2014). Similarly, the synthesis of new optically active poly(azo-ester-imide)s via interfacial polycondensation indicates a focus on materials with potential applications in optoelectronics and photonics (Hajipour et al., 2009).
Organic Chemistry and Catalysis
In organic chemistry, such compounds are often key intermediates in the development of new synthetic routes or the improvement of existing ones. For example, the improved synthesis of Clopidogrel Sulfate, a well-known antiplatelet drug, demonstrates the importance of novel synthetic pathways in enhancing the efficiency and scalability of pharmaceutical production (Hu Jia-peng, 2012).
Pharmacological Applications
Pharmacologically, derivatives of such complex molecules could be investigated for their bioactivity. The application of biocatalysis to drug metabolism, as seen in the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, highlights the ongoing research into understanding how these compounds are processed in biological systems, which is crucial for drug development (Zmijewski et al., 2006).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as (s)-α,α-bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether, are known to act as organocatalysts . They can catalyze a variety of bond-forming reactions such as C-C, C-N, C-O, C-S, and C-Hal in high yields and excellent levels of enantiocontrol .
Mode of Action
For instance, N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, another organocatalyst, activates substrates and subsequently stabilizes partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
Organocatalysts like this compound are known to be involved in a variety of organic transformations .
Result of Action
Organocatalysts like this compound are known to promote a variety of organic transformations .
Action Environment
The success of similar compounds in suzuki–miyaura (sm) cross-coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Properties
IUPAC Name |
methyl 2-[2-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]-4,5-dimethoxyphenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F6NO6S/c1-30-14-4-10(5-17(27)32-3)16(9-15(14)31-2)33(28,29)26-13-7-11(18(20,21)22)6-12(8-13)19(23,24)25/h4,6-9,26H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTZOQUTGBFRGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F6NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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